![molecular formula C12H25NO3 B6237183 tert-butyl N-[(3R)-1-hydroxy-5-methylhexan-3-yl]carbamate CAS No. 944145-92-0](/img/no-structure.png)

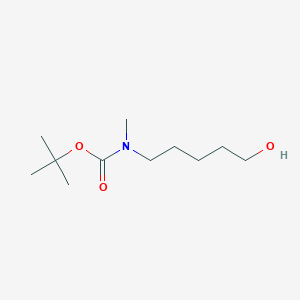

tert-butyl N-[(3R)-1-hydroxy-5-methylhexan-3-yl]carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“tert-butyl N-[(3R)-1-hydroxy-5-methylhexan-3-yl]carbamate” is a compound with a molecular weight of 231.34 . It is also known as tBoc-amino alcohol . The IUPAC name for this compound is tert-butyl ®- (1-hydroxy-5-methylhexan-3-yl)carbamate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H25NO3/c1-9(2)8-10(6-7-14)13-11(15)16-12(3,4)5/h9-10,14H,6-8H2,1-5H3, (H,13,15)/t10-/m0/s1 . This indicates that the compound has a specific three-dimensional structure, which is crucial for its properties and interactions.Physical And Chemical Properties Analysis

This compound has a molecular weight of 231.34 . It is a carbamate derivative of an easily accessible alcohol and has been shown to be an effective building block for the synthesis of peptides and amino acids .科学的研究の応用

Synthesis and Chemical Reactions

- Tert-butyl N-[(3R)-1-hydroxy-5-methylhexan-3-yl]carbamate has been utilized in various synthetic chemical processes. For example, it has been involved in the preparation and Diels-Alder reaction of 2-amido substituted furan, highlighting its role in facilitating complex organic reactions (Padwa, Brodney & Lynch, 2003).

Crystal Structure Studies

- This compound has also been a subject of interest in crystallography. Studies have explored its isomorphous crystal structures, particularly in the context of hydrogen and halogen bonds involving carbonyl groups, demonstrating its significance in understanding molecular interactions (Baillargeon et al., 2017).

Intermediate in Synthesis

- It serves as an important intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its role in these syntheses showcases the compound's utility in creating nucleotide analogues for potential therapeutic applications (Ober et al., 2004).

Catalysis and Photoredox Reactions

- In the field of catalysis, this compound has been used in photoredox-catalyzed reactions, such as the amination of o-hydroxyarylenaminones, demonstrating its utility in light-mediated chemical transformations (Wang et al., 2022).

Biotechnology and Enzymatic Reactions

- In biotechnological research, tert-butyl N-[(3R)-1-hydroxy-5-methylhexan-3-yl]carbamate has been synthesized using carbonyl reductase from Rhodosporidium toruloides in mono and biphasic media. This illustrates its potential in biosynthetic pathways and enzyme-catalyzed reactions (Liu et al., 2018).

Molecular Synthesis for Biologically Active Compounds

- It has also been synthesized as an intermediate in the production of biologically active compounds like jaspine B, which exhibits cytotoxic activity against several human carcinoma cell lines (Tang et al., 2014).

Analytical Chemistry Applications

- The compound has been involved in chromatographic studies, like the effect of co-modifiers in cyclodextrin-modified mobile phases for the reversed-phase high-performance liquid chromatographic separation of polyaromatic hydrocarbons (Husain, Christian & Warner, 1995).

将来の方向性

The compound has potential applications in the scientific community due to its multifunctionality. It has been shown to be useful in a number of recent applications, including the generation of t-Boc–N=O for use as a Diels Alder dienophile . Such simple multifunctional compounds have the potential to form a wide range of interesting hydrogen bonding patterns in the solid state .

作用機序

Target of Action

Tert-butyl N-[(3R)-1-hydroxy-5-methylhexan-3-yl]carbamate is a complex organic compound It’s known that carbamate derivatives often interact with enzymes or receptors in the body, modifying their activity .

Mode of Action

Carbamates typically work by interacting with their target proteins, leading to changes in the protein’s function

Biochemical Pathways

Carbamates can be involved in a variety of biochemical pathways depending on their specific structure and target

Pharmacokinetics

The compound’s molecular weight (23134 g/mol) suggests it may have suitable properties for absorption and distribution. The compound’s stability at normal temperatures may also influence its pharmacokinetics.

Result of Action

As a carbamate derivative, it may have a variety of potential effects depending on its specific targets

Action Environment

The action of this compound can be influenced by various environmental factors. Its stability at normal temperatures suggests it may be stable under a variety of environmental conditions.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[(3R)-1-hydroxy-5-methylhexan-3-yl]carbamate involves the protection of the hydroxyl group of L-valinol followed by the reaction with tert-butyl chloroformate to form the tert-butyl N-[(3R)-1-hydroxy-5-methylhexan-3-yl]carbamate.", "Starting Materials": [ "L-valinol", "tert-butyl chloroformate", "diethyl ether", "sodium bicarbonate", "magnesium sulfate", "methanol" ], "Reaction": [ "Dissolve L-valinol in diethyl ether and add sodium bicarbonate to adjust the pH to 8-9.", "Add tert-butyl chloroformate dropwise to the solution while stirring at room temperature.", "After the addition is complete, stir the reaction mixture for 2 hours at room temperature.", "Add water to the reaction mixture and extract the product with diethyl ether.", "Dry the organic layer with magnesium sulfate and evaporate the solvent under reduced pressure.", "Dissolve the residue in methanol and add sodium bicarbonate to adjust the pH to 8-9.", "Stir the reaction mixture for 2 hours at room temperature.", "Evaporate the solvent under reduced pressure to obtain tert-butyl N-[(3R)-1-hydroxy-5-methylhexan-3-yl]carbamate as a white solid." ] } | |

CAS番号 |

944145-92-0 |

製品名 |

tert-butyl N-[(3R)-1-hydroxy-5-methylhexan-3-yl]carbamate |

分子式 |

C12H25NO3 |

分子量 |

231.3 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。